(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a spiro compound, which is a type of compound where two rings share a single atom. The spiro atom here is a carbon atom. The compound also contains a benzopyran moiety and a cyclopentane ring. The presence of a fluorine atom indicates that it might have interesting reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic structure through a cyclization reaction. The fluorine atom could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic structure, with the two rings at angles to each other. The exact geometry would depend on the specific stereochemistry at the spiro carbon .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the fluorine atom, which is highly electronegative. This could make the compound reactive towards nucleophiles. The benzopyran moiety could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorine atom could increase its polarity, potentially affecting its solubility and boiling/melting points .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Spirocyclic compounds, similar to "(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol," have been extensively studied for their potential in pharmacological applications. For instance, thiophene bioisosteres of spirocyclic sigma receptor ligands have demonstrated significant pharmacological activity, showcasing the potential of spirocyclic compounds in drug discovery and development (Oberdorf et al., 2008). These studies typically focus on binding affinities, selectivity profiles, and the evaluation of pharmacological properties in vitro and in vivo, indicating the broader implications of spirocyclic compounds in medicinal chemistry.
Chemical Synthesis and Material Science
The unique structural features of spirocyclic compounds like "(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol" lend themselves to applications beyond pharmacology, including material science. Novel synthesis methods for spiro-compounds, such as the synthesis of spiro[cyclopentane-9,1']fluorenes, have been developed, revealing the utility of these structures in creating materials with specific optical and electronic properties (Zhang et al., 2009). These materials may find applications in fields such as organic electronics, light-emitting diodes (LEDs), and photovoltaics, where the performance can be significantly influenced by the molecular architecture.
Aldose Reductase Inhibitory Activity
Spirocyclic compounds have also been explored for their aldose reductase inhibitory activity, which is crucial for managing complications of diabetes such as cataract formation and neuropathy. Studies on 2-substituted 6-fluoro-2,3-dihydrospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-diones have shown promising results in this regard, highlighting the therapeutic potential of spirocyclic derivatives in treating diabetic complications (Unno et al., 1995).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13/h3-4,7,11,15H,1-2,5-6,8H2/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHJWCLXIQJNV-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.